molecular formula C16H14O3 B14260994 5-Benzyloxy-6-hydroxy-indan-1-one CAS No. 383382-44-3

5-Benzyloxy-6-hydroxy-indan-1-one

Cat. No.: B14260994
CAS No.: 383382-44-3
M. Wt: 254.28 g/mol
InChI Key: KTLQECITLSHWOX-UHFFFAOYSA-N
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Description

5-Benzyloxy-6-hydroxy-indan-1-one is a chemical compound belonging to the class of indanones Indanones are characterized by a benzene ring fused to a cyclopentane ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-6-hydroxy-indan-1-one typically involves the alkylation of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxy group is replaced by the benzyloxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-6-hydroxy-indan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Benzyl bromide, potassium carbonate, acetone, DMF

Major Products Formed

Scientific Research Applications

5-Benzyloxy-6-hydroxy-indan-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-6-hydroxy-indan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, or interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-1-indanone
  • 6-Hydroxy-1-indanone
  • 5-Benzyloxy-1-indanone

Uniqueness

5-Benzyloxy-6-hydroxy-indan-1-one is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical properties and potential biological activities. Compared to its analogs, this compound may exhibit enhanced reactivity and specificity in various applications .

Properties

CAS No.

383382-44-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

6-hydroxy-5-phenylmethoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H14O3/c17-14-7-6-12-8-16(15(18)9-13(12)14)19-10-11-4-2-1-3-5-11/h1-5,8-9,18H,6-7,10H2

InChI Key

KTLQECITLSHWOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)OCC3=CC=CC=C3)O

Origin of Product

United States

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